molecular formula C8H7BrClNO3S B1474943 4-bromo-3-chloro-N-(methylsulfonyl)benzamide CAS No. 1694637-05-2

4-bromo-3-chloro-N-(methylsulfonyl)benzamide

Cat. No.: B1474943
CAS No.: 1694637-05-2
M. Wt: 312.57 g/mol
InChI Key: IXMWLHYZBJBGNO-UHFFFAOYSA-N
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Description

“4-bromo-3-chloro-N-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not provided in the available sources .

Scientific Research Applications

Cardiac Therapeutics

Research has shown that certain benzoylguanidines, which are derivatives of 4-bromo-3-chloro-N-(methylsulfonyl)benzamide, can act as potent Na+/H+ exchanger inhibitors. These compounds are beneficial in treating acute myocardial infarction and preserving cellular integrity during cardiac ischemia and reperfusion. Specifically, the compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine is noted for its cardioprotective effects both as a preventive and curative agent in acute myocardial infarction scenarios (Baumgarth, Beier, & Gericke, 1997).

Antiarrhythmic Effects

A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, related to this compound, have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds have shown potential in treating arrhythmias without affecting cardiac conduction, with some exhibiting potent and specific blocking effects on the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Anticancer Potential

Indapamide derivatives, synthesized from a benzamide structure similar to this compound, have demonstrated proapoptotic activities in melanoma cell lines. These derivatives show significant anticancer activity with the potential for further exploration as therapeutic agents against cancer, especially melanoma (Yılmaz et al., 2015).

Chemical Synthesis and Catalysis

The compound has been used in various chemical synthesis processes. For instance, it has been involved in reactions for anionarylation of acrylamides and methacrylamides, indicating its utility in creating complex chemical structures (Baranovskii, Yatsyuk, & Grishchuk, 2013). Additionally, novel N-bromo sulfonamide reagents related to this compound have been synthesized and used as efficient catalysts in organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Electrochemical Studies

Electrochemical studies on compounds related to this compound, like Indapamide, have been conducted. These studies help in understanding the electrochemical behavior of these compounds, which is crucial in drug development and quality control (Legorburu, Alonso, & Jiménez, 1996).

Inhibitors of Carbonic Anhydrases

Some derivatives of this compound have been explored as inhibitors of carbonic anhydrases, which is an important target for various therapeutic applications, including diuretics, anti-glaucoma, and anticancer agents (Supuran, Maresca, Gregáň, & Remko, 2013).

Properties

IUPAC Name

4-bromo-3-chloro-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3S/c1-15(13,14)11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWLHYZBJBGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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